4-(Boc-amino)-2-methylphenol
Description
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-3-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFESVLDYFSGBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Protected Aminophenols As Versatile Synthetic Intermediates
Protected aminophenols are a class of organic compounds that are foundational to the synthesis of a wide array of more complex molecules. The protection of the amino group, often with a tert-butyloxycarbonyl (Boc) group, is a crucial strategy in multi-step syntheses. organic-chemistry.orgresearchgate.net This protective measure prevents the highly reactive amino group from engaging in unwanted side reactions, thereby allowing for selective modifications at other positions on the aromatic ring. The Boc group is particularly favored due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.orgcymitquimica.com
The presence of both a protected amine and a hydroxyl group on the same aromatic scaffold, as seen in 4-(Boc-amino)-2-methylphenol, offers chemists a powerful toolkit. chemscene.com This bifunctionality allows for a diverse range of chemical transformations. The hydroxyl group can be a precursor for ethers, esters, or can be used to direct ortho-lithiation, while the deprotected amine can participate in amide bond formations, N-arylations, and the construction of nitrogen-containing heterocycles. This versatility makes Boc-protected aminophenols, including 4-(Boc-amino)phenol and its derivatives, indispensable intermediates in the production of pharmaceuticals, agrochemicals, and materials with novel electronic properties. chemicalbook.comfishersci.ca
An Overview of Substituted Phenol and Aromatic Amine Derivatives in Advanced Organic Synthesis
Substituted phenols and aromatic amines are cornerstone building blocks in the field of organic chemistry. wisdomlib.orgunits.it Their derivatives are integral to the structure of many natural products, pharmaceuticals, and industrial chemicals. units.it The strategic placement of various substituents on the aromatic ring dramatically influences the molecule's physical, chemical, and biological properties.
Substituted Phenols: These compounds are prized for their role as precursors in a multitude of chemical reactions. wisdomlib.org The hydroxyl group can activate the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. Furthermore, phenols can be converted into their corresponding phenolates, which are potent nucleophiles and can participate in a variety of coupling reactions. units.it The development of new synthetic methods for creating highly substituted phenols with precise regiochemical control remains an active area of research, as these complex structures are often key components of biologically active molecules. oregonstate.eduacs.org
Aromatic Amines: Aromatic amines are fundamental to the synthesis of a vast number of organic compounds. wisdomlib.orgmdpi.com The amino group is a powerful electron-donating group, which influences the reactivity of the aromatic ring. These compounds serve as precursors for the synthesis of dyes, polymers, and a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. nih.govresearchgate.net Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have greatly expanded the toolkit for constructing complex aromatic amines from simpler precursors. acs.org
Scope and Academic Research Focus Pertaining to 4 Boc Amino 2 Methylphenol
Strategies for Direct N-Boc Protection of Aminophenols
The most direct route to 4-(Boc-amino)-2-methylphenol involves the protection of the amino group of 4-amino-2-methylphenol. This transformation, known as tert-butoxycarbonylation, requires careful optimization to ensure high yield and selectivity. The Boc group is favored in organic synthesis due to its stability in basic conditions and its straightforward removal under mild acidic conditions. nih.gov
The N-tert-butoxycarbonylation of amines is a flexible process that can achieve high yields under relatively mild conditions. fishersci.co.uk The reaction is typically conducted by treating the aminophenol with di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O). The optimization of this reaction involves the selection of appropriate solvents, catalysts or bases, and temperature.
A common laboratory-scale method involves reacting 4-amino-2-methylphenol with Boc anhydride in the presence of a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at temperatures ranging from 0°C to room temperature. Anhydrous conditions are often crucial to prevent the hydrolysis of the Boc anhydride.
Alternative and environmentally benign protocols have been developed. One such method describes a simple, efficient, and catalyst-free N-Boc protection of amines, including p-aminophenol, using a water-acetone mixture as the solvent at room temperature. nih.govscispace.com These reactions are often rapid, completing within minutes, and yield the desired N-Boc protected product exclusively. nih.govscispace.com Furthermore, solvent-free conditions using a catalytic amount of iodine or perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) have also proven effective for the Boc protection of various amines. organic-chemistry.org
| Reagent/Catalyst | Solvent | Temperature | Key Features |
| (Boc)₂O, DMAP/Triethylamine | THF or DCM (anhydrous) | 0–25°C | Standard, high-yield laboratory method. |
| (Boc)₂O | Water : Acetone | Room Temperature | Catalyst-free, eco-friendly, rapid reaction. nih.govscispace.com |
| (Boc)₂O, ZnCl₂ | Dichloromethane | Not specified | Lewis acid-catalyzed method applicable to various amines. niscpr.res.in |
| (Boc)₂O, Iodine | Solvent-free | Ambient Temperature | Efficient and practical protocol under solvent-free conditions. organic-chemistry.org |
| (Boc)₂O, HClO₄–SiO₂ | Solvent-free | Room Temperature | Employs a reusable, solid-supported acid catalyst. organic-chemistry.org |
| (Boc)₂O, Amberlyst-15 | Dichloromethane | Room Temperature | Utilizes a reusable heterogeneous acid catalyst. arkat-usa.org |
A key challenge in the functionalization of aminophenols is achieving regioselectivity, specifically, the selective reaction at the amino group over the phenolic hydroxyl group. In the case of tert-butoxycarbonylation, the reaction demonstrates high chemoselectivity for the N-alkylation.
Studies on p-aminophenol and 2-aminophenol (B121084) show that under various conditions, including catalyst-free water-mediated reactions, the N-Boc protected product is formed exclusively, with no O-Boc products or oxazolidinone formation observed. nih.govresearchgate.net This inherent selectivity is attributed to the greater nucleophilicity of the amino group compared to the phenolic hydroxyl group under these reaction conditions. This makes the Boc protection a reliable method for selectively masking the amine functionality in substituted phenols like 4-amino-2-methylphenol, leaving the hydroxyl group available for subsequent chemical transformations.
Multi-Step Synthetic Pathways to Access 4-(Boc-amino)-2-methylphenol Scaffolds
Beyond direct protection, multi-step pathways are often employed to construct the 4-(Boc-amino)-2-methylphenol scaffold from simpler aromatic precursors. These routes involve the strategic introduction of the required functional groups onto the aromatic ring.
A common synthetic strategy for the precursor, 4-amino-2-methylphenol, begins with 2-methylphenol (o-cresol). The synthesis involves two primary steps:
Nitration: 2-methylphenol is treated with a nitrating agent, such as nitric acid, to introduce a nitro group (-NO₂) onto the benzene (B151609) ring. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, which are both ortho-, para-directing, lead to the formation of 2-methyl-4-nitrophenol (B1582141) as a major product.
Reduction: The nitro group of 2-methyl-4-nitrophenol is then reduced to an amino group (-NH₂). This can be accomplished through various methods, including catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) or through chemical reduction, for instance, with iron in the presence of an acid. researchgate.net The catalytic hydrogenation of nitrophenols is a widely studied and efficient method for producing aminophenols. researchgate.net
This two-step sequence effectively installs the amino group at the desired position, yielding the 4-amino-2-methylphenol precursor, which is then ready for the N-Boc protection step as described previously.
The Boc group is a cornerstone in the strategic planning of complex multi-step syntheses due to its unique stability profile. It is resistant to many reagents and basic conditions, yet it can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). nih.govfishersci.co.uk This property allows for the use of "orthogonal" protecting group strategies.
In a hypothetical complex synthesis starting with 4-(Boc-amino)-2-methylphenol, the phenolic hydroxyl group could be protected with a group that is stable to acid but labile under other specific conditions (e.g., a benzyl (B1604629) ether, removable by hydrogenolysis). This would allow for the selective deprotection of the Boc group to free the amine for a subsequent reaction, while the hydroxyl group remains protected. Conversely, the stability of the Boc group allows for a wide range of reactions to be performed on other parts of the molecule without affecting the protected amine. This strategic use of the Boc group in conjunction with other protecting groups is fundamental to the efficient synthesis of complex target molecules.
Catalytic Approaches in Aminophenol Synthesis and Derivatization
Catalysis plays a pivotal role in both the synthesis of aminophenol precursors and their subsequent derivatization. These catalytic methods often offer improved efficiency, selectivity, and more environmentally friendly reaction conditions compared to stoichiometric reagents.
For the synthesis of the 4-amino-2-methylphenol precursor, catalytic hydrogenation is a key step. The reduction of p-nitrophenol to p-aminophenol, a similar transformation, has been extensively studied with various heterogeneous catalysts. Platinum on carbon (Pt/C) is noted for its high catalytic activity. researchgate.net Other systems, such as copper ferrite (B1171679) (CuFe₅O₈) or CuO-nanoleaf/γ-Al₂O₃, have also been developed as efficient and reusable catalysts for the reduction of nitrophenols. bcrec.idmdpi.com
In the N-Boc protection step itself, several catalytic approaches exist. While the reaction can proceed without a catalyst, Lewis acids are often used to promote the transformation. niscpr.res.in Catalysts such as zinc chloride (ZnCl₂), perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), and solid acid catalysts like Amberlyst-15 have been shown to be effective for the N-tert-butoxycarbonylation of amines. organic-chemistry.orgniscpr.res.inarkat-usa.org These catalysts, particularly the solid-supported variants, offer advantages such as ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. organic-chemistry.orgarkat-usa.org
| Catalyst | Reaction | Purpose |
| Platinum on Carbon (Pt/C) | Hydrogenation of nitrophenols | Synthesis of aminophenol precursors. researchgate.netacs.org |
| Copper Ferrite (CuFe₅O₈) | Reduction of 4-nitrophenol | Synthesis of 4-aminophenol (B1666318) precursor. mdpi.com |
| Zinc Chloride (ZnCl₂) | N-tert-butoxycarbonylation | Catalyzes the Boc protection of amines. niscpr.res.in |
| Amberlyst-15 | N-tert-butoxycarbonylation | A reusable, heterogeneous acid catalyst for Boc protection. arkat-usa.org |
| HClO₄–SiO₂ | N-tert-butoxycarbonylation | A reusable, solid-supported acid catalyst for Boc protection. organic-chemistry.org |
Selective Deprotection Strategies of the Boc Group for Amine Liberation
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions. organic-chemistry.org
Conditions for Selective N-Boc Cleavage in the Presence of Other Functionalities
The selective removal of the N-Boc group in 4-(Boc-amino)-2-methylphenol to liberate the free amine, 4-amino-2-methylphenol, is a critical step in many synthetic pathways. This transformation is typically achieved under acidic conditions. google.com
Common reagents and conditions for N-Boc deprotection include:
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard method for Boc cleavage. The reaction is generally fast and efficient at room temperature.
Hydrochloric acid (HCl) in a solvent such as dioxane or methanol (B129727) is another effective method. researchgate.net
Aqueous phosphoric acid offers an environmentally benign alternative for the deprotection of tert-butyl carbamates. organic-chemistry.org
The choice of deprotection conditions can be crucial when other sensitive functional groups are present in the molecule. While the Boc group is generally stable to bases and nucleophiles, the phenolic Boc group shows lability towards bases. researchgate.netresearchgate.net This differential reactivity allows for selective deprotection. For instance, the N-Boc group can be retained while a phenolic O-Boc group is cleaved using basic conditions. researchgate.net
Thermolytic deprotection, involving heating the compound in a suitable solvent, has also been reported. nih.gov For example, heating N-Boc protected amines in solvents like trifluoroethanol (TFE) can effect deprotection. nih.gov Microwave-assisted deprotection in fluorinated alcohols like hexafluoroisopropanol (HFIP) has also been shown to be effective. google.com
Table 1: Conditions for Selective N-Boc Deprotection
| Reagent/Condition | Solvent | Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard and efficient method. |
| Hydrochloric acid (HCl) | Dioxane/Methanol | Room Temperature | Effective alternative to TFA. researchgate.net |
| Aqueous Phosphoric Acid | - | - | Environmentally friendly option. organic-chemistry.org |
| Heating | Trifluoroethanol (TFE) | > 100 °C | Thermolytic method. nih.gov |
| Microwave Irradiation | Hexafluoroisopropanol (HFIP) | 150 °C | Rapid deprotection. google.com |
Reactivity and Subsequent Transformations of the Freed Aromatic Amine
Once deprotected, the resulting 4-amino-2-methylphenol is a versatile intermediate. The free aromatic amine can undergo a variety of transformations, including:
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides.
Alkylation: N-alkylation can be achieved using alkyl halides, although selectivity between N- and O-alkylation can be a challenge. researchgate.net
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Formation of Schiff bases: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. nih.gov
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 4-(Boc-amino)-2-methylphenol is another key site for chemical modification.
O-Functionalization and Etherification Reactions of the Phenol (B47542) Moiety
The hydroxyl group can be functionalized in several ways:
O-Alkylation: Etherification can be achieved by reacting the phenol with an alkyl halide in the presence of a base. To ensure selective O-alkylation over N-alkylation of the Boc-protected amine, the choice of base and reaction conditions is critical. Protecting the amino group with a benzaldehyde (B42025) prior to alkylation is one strategy to achieve selective O-alkylation. researchgate.net
O-Acylation: The phenol can be acylated to form esters using acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine.
Isopropylation: The phenolic hydroxyl group can undergo isopropylation. google.com
Directed Aromatic Functionalization and Electrophilic Substitution on the Phenol Ring
The hydroxyl and the Boc-amino groups are both ortho-, para-directing activators for electrophilic aromatic substitution. libretexts.org However, the bulky Boc group can sterically hinder substitution at the positions ortho to the amino group. The hydroxyl group strongly directs incoming electrophiles to its ortho and para positions. Given that the para position is occupied, electrophilic substitution is expected to occur at the positions ortho to the hydroxyl group (positions 3 and 5).
Common electrophilic substitution reactions include:
Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). dokumen.pub
Nitration: Introduction of a nitro group onto the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. savemyexams.com The directing effects of the existing substituents will determine the position of nitration.
Formylation: An ortho-formylation reaction can introduce a formyl group ortho to the phenolic hydroxyl group. uio.no
Transformations Affecting the Aromatic Ring System
Beyond substitution reactions, the aromatic ring of 4-(Boc-amino)-2-methylphenol can undergo other transformations. Research has shown that aminophenol derivatives can undergo aromatic ring cleavage in the presence of certain metal complexes, mimicking the function of dioxygenase enzymes. nih.gov While specific studies on the ring cleavage of 4-(Boc-amino)-2-methylphenol are not prevalent, the reactivity of the parent 4-amino-2-methylphenol suggests this possibility.
Furthermore, the presence of both an amino and a hydroxyl group on the ring can facilitate the formation of heterocyclic structures through condensation reactions with appropriate bifunctional reagents. researchgate.net
Table 2: Summary of Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| N-Boc | Deprotection | TFA/DCM or HCl/Dioxane | Primary Amine |
| Freed Amine | Acylation | Acyl chloride, Base | Amide |
| Freed Amine | Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |
| Phenolic OH | O-Alkylation | Alkyl halide, Base | Ether |
| Phenolic OH | O-Acylation | Acyl chloride, Base | Ester |
| Aromatic Ring | Halogenation | NBS or NCS | Halogenated Phenol |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitrophenol |
Cyclization and Ring-Closing Reactions Involving the Phenol and Amine Moieties
The presence of both a hydroxyl group and a protected primary amine ortho to each other on the benzene ring makes 4-(Boc-amino)-2-methylphenol a key precursor for the synthesis of heterocyclic systems, most notably benzoxazoles. The direct cyclization involving the Boc-protected amine is not typical; instead, the reaction generally proceeds after the deprotection of the amino group. The Boc group serves as a stable protecting element that can be removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to release the free amine of 4-amino-2-methylphenol, which can then readily undergo cyclization with various electrophiles.
The resulting 2-amino-4-methylphenol (B1222752) is a common starting material for the synthesis of 6-methyl-substituted benzoxazoles. These reactions involve the condensation of the aminophenol with aldehydes, carboxylic acids, or their derivatives, leading to the formation of the oxazole (B20620) ring. Various catalytic systems and reaction conditions have been developed to facilitate this transformation efficiently.
For instance, the condensation of 2-amino-4-methylphenol with aromatic aldehydes can be achieved under microwave irradiation using iodine as a mild and effective oxidant, affording 2,5-disubstituted benzoxazole (B165842) derivatives in good yields. scienceandtechnology.com.vn Another approach involves the use of a Brønsted acidic ionic liquid gel as a recyclable, heterogeneous catalyst for the condensation with aldehydes under solvent-free conditions, which also proceeds smoothly to give the desired benzoxazole products. nih.govacs.org
The table below summarizes various methods for the synthesis of benzoxazoles starting from 2-amino-4-methylphenol, the deprotected form of 4-(Boc-amino)-2-methylphenol.
| Reactant with 2-amino-4-methylphenol | Catalyst/Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | Iodine / K₂CO₃ | Microwave, 120°C, 10 min, solvent-free | 2-Aryl-6-methylbenzoxazoles | scienceandtechnology.com.vn |
| Aromatic Aldehydes | Brønsted Acidic Ionic Liquid (BAIL) gel | 130°C, 5 h, solvent-free | 2-Aryl-6-methylbenzoxazoles | nih.govacs.org |
| Benzoic Acid | PEG-SO₃H | Not specified | 6-Methyl-2-phenyl-1,3-benzoxazole | arabjchem.org |
| Potassium Ethyl Xanthate (KSCOEt) | None (in Pyridine) | Reflux, 2 h | 6-Methylbenzoxazole-2(3H)-thione | researchgate.net |
Cross-Coupling Reactions at Aromatic Positions of 4-(Boc-amino)-2-methylphenol Derivatives
The Boc protecting group on the amino function of 4-(Boc-amino)-2-methylphenol is instrumental in facilitating selective functionalization of the aromatic ring via cross-coupling reactions. Its stability under various reaction conditions, particularly those employed in palladium-catalyzed cross-coupling, prevents the otherwise reactive amino group from interfering with the catalytic cycle. organic-chemistry.org This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions on the phenyl ring, provided a suitable leaving group (e.g., a halide) is present.
A key strategy involves the use of a halogenated derivative of 4-(Boc-amino)-2-methylphenol as a substrate in reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. The Boc group is generally inert under typical Suzuki-Miyaura conditions, which often involve a palladium catalyst and a base. researchgate.net This enables the selective coupling of aryl or vinyl boronic acids at the halogenated position.
For example, a hypothetical 5-bromo-4-(Boc-amino)-2-methylphenol could be coupled with an arylboronic acid. The Boc group ensures that the amino group does not compete as a nucleophile or poison the catalyst, thus directing the reaction to the C-Br bond. Following the successful cross-coupling, the Boc group can be readily removed to yield a more complex aminophenol derivative, which can be used in further synthetic steps.
The compatibility of the Boc group with such reactions is a widely applied principle in organic synthesis. Studies on related Boc-protected amino compounds have demonstrated successful Suzuki-Miyaura cross-coupling with a variety of aryl and hetaryl chlorides, accommodating a diverse range of functional groups. organic-chemistry.org This highlights the robustness of the Boc-protecting strategy in the context of modern cross-coupling chemistry.
The table below outlines the general applicability of cross-coupling reactions to Boc-protected aminophenol derivatives.
| Reaction Type | Typical Electrophile | Typical Nucleophile/Reagent | Catalyst System (Example) | Role of Boc Group | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halogenated 4-(Boc-amino)-2-methylphenol | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Na₂CO₃ | Inert, prevents side reactions of the amine group. | researchgate.net |
| Buchwald-Hartwig Amination | Halogenated 4-(Boc-amino)-2-methylphenol | Primary/Secondary Amine | Pd(OAc)₂, Ligand (e.g., SPhos, XPhos) | Inert, allows selective C-N bond formation at the halide position. | organic-chemistry.orgorganic-chemistry.org |
| N-Arylation | Aryl Halide | 4-(Boc-amino)-2-methylphenol | Ni(II)/Photoredox Catalyst | Protects the amine during C-N bond formation with the phenolic oxygen or other ring positions. | organic-chemistry.org |
Applications of 4 Boc Amino 2 Methylphenol As a Versatile Building Block in Chemical Research
Utilization in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the aromatic ring of 4-(Boc-amino)-2-methylphenol makes it an important precursor in the assembly of intricate organic structures, including analogs of biologically active natural products and diverse heterocyclic systems.
Natural products serve as a rich source of inspiration for drug discovery, and the synthesis of their analogs is a key strategy for developing new therapeutic agents with improved properties. Substituted phenols and aromatic amines are foundational components in the structures of many pharmaceuticals and natural products. 4-(Boc-amino)-2-methylphenol serves as a protected precursor for molecules such as peptide mimetics and kinase inhibitors.
The Boc-protected amine allows for selective deprotection during sequential reactions, which is a critical step in the multi-step synthesis of complex targets. For instance, in the development of receptor-interacting protein kinase 2 (RIPK2) inhibitors, which are significant in regulating immune signaling, complex substituted amine scaffolds are often required nih.gov. The aminophenol framework can be elaborated through various coupling and functionalization reactions, with the Boc group ensuring that the amino functionality remains inert until it is needed. This controlled reactivity is essential when constructing molecules with precise structural requirements for biological activity.
Heterocyclic compounds are integral to medicinal chemistry, and the aminophenol core is a direct precursor to several important heterocyclic scaffolds, most notably benzoxazoles. chemicalbook.comnih.gov Benzoxazoles are bicyclic systems containing fused benzene (B151609) and oxazole (B20620) rings and are found in numerous pharmacologically active molecules. chemicalbook.comnih.gov They are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. nih.gov
The synthesis of benzoxazoles typically involves the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid derivative, aldehyde, or other electrophile. chemicalbook.comorganic-chemistry.org While 4-(Boc-amino)-2-methylphenol is a p-aminophenol derivative, its underlying structure highlights the utility of the aminophenol scaffold. After deprotection of the Boc group, the resulting 4-amino-2-methylphenol (B1329486) can be used to synthesize related heterocyclic structures. The general importance of the aminophenol core is demonstrated in the synthesis of JMJD3 inhibitors based on a 2-benzoxazol-2-yl-phenol scaffold, which was achieved through the cyclocondensation of o-aminophenols. nih.gov
The table below summarizes common methods for synthesizing benzoxazoles from the isomeric o-aminophenol scaffold, illustrating the types of transformations for which the aminophenol core is suited.
| Reactant for Cyclization | Catalyst/Conditions | Outcome |
| Aldehydes | Samarium triflate in aqueous medium | 2-substituted benzoxazoles organic-chemistry.org |
| Aldehydes | Palladium-supported nanocatalyst, O₂, K₂CO₃ | 2-aryl benzoxazoles nih.gov |
| β-Diketones | Brønsted acid and CuI | 2-substituted benzoxazoles organic-chemistry.org |
| Carboxylic Acids | Lawesson's reagent, microwave | 2-substituted benzoxazoles |
| Ketones | Elemental sulfur, N-methylpiperidine | 2-alkylbenzoxazoles organic-chemistry.org |
Role in Polymer and Functional Material Science Research
The reactivity of the phenolic hydroxyl group allows 4-(Boc-amino)-2-methylphenol to be considered as a monomer for creating functional polymers. These materials can be designed to have specific thermal, electronic, or chemical properties.
4-(Boc-amino)-2-methylphenol is a potential functional monomer for the synthesis of advanced polymeric materials like modified poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE). PPO is a high-performance thermoplastic known for its excellent thermal stability and dielectric properties. mdpi.com It is synthesized through the oxidative coupling polymerization of 2,6-disubstituted phenols. mdpi.com
The structure of 4-(Boc-amino)-2-methylphenol, having a substituent at the 2-position and an open 6-position, makes it suitable for incorporation into PPO-type polymers as a co-monomer with monomers like 2,6-dimethylphenol. mdpi.comresearchgate.net The polymerization would proceed via the phenolic hydroxyl group, incorporating the Boc-protected amine into the polymer backbone. Subsequent removal of the Boc group would yield a functionalized PPO with pendant amino groups. These amino groups can serve as sites for cross-linking or for grafting other molecules to further modify the polymer's properties. The general principle of using Boc-protected monomers in polymer synthesis is an established method to create well-defined amino-functionalized polymers. beilstein-journals.org
Polymers derived from phenolic monomers, particularly PPO, are of significant interest in the electronics industry for their application in high-frequency communication. mdpi.com This is due to their inherently low dielectric constants (Dk) and low dielectric loss factors (Df), which are critical for minimizing signal delay and loss in integrated circuits. mdpi.com
By incorporating 4-(Boc-amino)-2-methylphenol as a comonomer into a PPO backbone, it is possible to create new functional materials where these dielectric properties can be tuned. After deprotection, the resulting free amine introduces a polar functional group to the nonpolar polymer backbone. This modification would alter the dielectric properties and could be used to design materials for specific applications in sensors or as modified dielectric layers. The ability to spatially control the introduction of functional groups is a key strategy in the design of advanced materials for electronic and optoelectronic applications.
Application in Ligand Design and Catalysis
The structure of 4-(Boc-amino)-2-methylphenol is well-suited for the synthesis of chiral ligands used in asymmetric catalysis. The phenol (B47542) and amino functionalities provide excellent coordination sites for metal centers.
The development of non-C₂-symmetric "ProPhenol" ligands has been a significant advancement in asymmetric catalysis, enabling highly enantioselective reactions. acs.orgorganic-chemistry.orgacs.org These ligands often feature a substituted phenol backbone as the core structural unit. The synthesis of ProPhenol ligands has been shown to be effective for zinc-catalyzed asymmetric aldol reactions, producing β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. acs.org 4-(Boc-amino)-2-methylphenol can serve as a valuable starting material or fragment for creating novel ProPhenol-type ligands, where the electronically distinct substituents on the phenol ring can influence the catalytic activity and selectivity.
Furthermore, aminophenol derivatives are widely used to synthesize Schiff base ligands. researchgate.netmdpi.comnih.gov These ligands are formed by the condensation of the amino group with an aldehyde or ketone and are known for their ability to form stable complexes with a variety of transition metals. These metal complexes often exhibit significant catalytic activity in various organic transformations. The table below provides examples of ligand types derived from phenol and aminophenol scaffolds and their applications in catalysis.
| Ligand Type | Metal Center | Catalytic Application |
| Non-C₂-symmetric ProPhenol | Zinc (Zn) | Asymmetric vinylation of N-Boc imines organic-chemistry.org |
| Non-C₂-symmetric ProPhenol | Zinc (Zn) | Asymmetric aldol reaction of glycine Schiff bases acs.org |
| Schiff Base (from o-aminophenol) | Copper (Cu), Cobalt (Co), Manganese (Mn) | Catalytic oxidation of cyclohexane and benzyl (B1604629) alcohol researchgate.net |
| Schiff Base (from p-aminophenol) | Various | Antimicrobial and antidiabetic studies, DNA interaction mdpi.com |
| Binuclear Metal Complex Ligand | Nickel (Ni), Palladium (Pd), Zinc (Zn) | Formation of square planar or tetrahedral metal complexes researchgate.net |
Synthesis of Chiral Ligands Incorporating the Aminophenol Structure
The deprotected form of 4-(Boc-amino)-2-methylphenol, 4-amino-2-methylphenol, is a common precursor for the synthesis of Schiff base ligands. These ligands are formed through the condensation reaction of the primary amine with an aldehyde or a ketone. iosrjournals.org The resulting imine or azomethine group (-C=N-) is crucial for coordinating with metal ions. iosrjournals.orgchemijournal.com By selecting chiral aldehydes or ketones, chemists can introduce stereocenters into the ligand framework, making them suitable for applications in asymmetric catalysis. nih.gov
A notable example involves the synthesis of a biologically active tridentate Schiff base ligand from the reaction of 2-amino-4-methylphenol (B1222752) with isatin. researchgate.net This reaction creates a molecule with multiple coordination sites (N and O donor atoms) capable of binding to metal centers. Another synthetic route describes the preparation of a novel ligand through the condensation of 4-amino-2-methylphenol (referred to as 4-methyl-o-phenylenediamine) with 3-formyl chromone, resulting in a new imine-containing compound with potential for complexation. researchgate.net
The general synthetic approach for these ligands is outlined in the table below.
| Reactant 1 (Amine) | Reactant 2 (Carbonyl) | Resulting Ligand Type | Key Features |
| 4-amino-2-methylphenol | Isatin | Tridentate Schiff Base researchgate.net | Contains N and O donor atoms for metal coordination. |
| 4-amino-2-methylphenol | 3-formyl chromone | Bidentate Schiff Base researchgate.net | Forms a stable structure with potential for catalytic applications. |
| 4-amino-2-methylphenol | Chiral Salicylaldehyde Derivatives | Chiral Salen-type Ligand | Designed for asymmetric catalysis, enabling stereoselective reactions. chemijournal.com |
These "privileged ligands" are highly valued in coordination chemistry because their steric and electronic properties can be easily tuned by varying the precursor aldehyde or ketone, allowing for the creation of custom catalysts. nih.gov
Investigation of Metal Complexes Derived from 4-(Boc-amino)-2-methylphenol Ligands
Ligands derived from 4-amino-2-methylphenol readily form stable complexes with a wide range of transition metals. nih.govmdpi.com The coordination typically occurs through the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. researchgate.net The resulting metal complexes have been extensively studied for their catalytic activity, structural properties, and potential biological applications. chemijournal.comnih.gov
For instance, the tridentate Schiff base synthesized from 2-amino-4-methylphenol and isatin has been used to prepare complexes with various metal ions, including Ti(IV), Zr(IV), Cd(II), and Hg(II). researchgate.net Similarly, the ligand derived from 3-formyl chromone has been complexed with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net Spectroscopic and analytical studies of these complexes have helped to determine their stoichiometry and geometry. The data suggest that the metal centers in these complexes often adopt octahedral or tetrahedral geometries, depending on the metal ion and the ligand-to-metal ratio. researchgate.net
The properties of several such metal complexes are summarized in the following table.
| Ligand Precursors | Metal Ion | Proposed Geometry | Reference |
| 2-amino-4-methylphenol + Isatin | Ti(IV), Zr(IV), Cd(II), Hg(II) | Not specified | researchgate.net |
| 4-amino-2-methylphenol + 3-formyl chromone | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | researchgate.net |
| 4-amino-2-methylphenol + 3-formyl chromone | Cd(II) | Tetrahedral | researchgate.net |
Contribution to the Development of Novel Synthetic Methodologies
The use of 4-(Boc-amino)-2-methylphenol contributes significantly to the development of novel synthetic methodologies, primarily by providing a gateway to a vast and versatile class of Schiff base ligands. chemijournal.com The Boc-protecting group is instrumental in multi-step organic synthesis, where precise control over reactive functional groups is necessary to build complex molecular architectures. korea.ac.krmsu.edu By protecting the highly reactive amine, other parts of the molecule can be modified selectively. Subsequent deprotection reveals the amine, which can then be converted into a Schiff base.
This modular "protect-react-deprotect" strategy is fundamental to modern organic synthesis. libretexts.org The development of new Schiff base metal complexes is a field of active research, as these complexes often exhibit excellent catalytic activity in a variety of organic transformations. chemijournal.com Many have been successfully employed as catalysts in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. chemijournal.comnih.gov
Furthermore, the ability to synthesize chiral Schiff bases from 4-amino-2-methylphenol has advanced the field of asymmetric catalysis. nih.govnih.gov Chiral metal complexes derived from these ligands can create a specific three-dimensional environment around the metal's active site, enabling the selective production of one enantiomer of a chiral product over the other. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. The direct catalytic asymmetric aldol reaction between glycinate Schiff bases and aldehydes is a powerful method for creating β-hydroxy-α-amino esters, which are valuable chiral building blocks. acs.org
Advanced Spectroscopic and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of each nucleus.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the identity and purity of 4-(Boc-amino)-2-methylphenol.
¹H NMR Analysis: The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The tert-butyl group of the Boc protecting group gives rise to a characteristic singlet peak at approximately 1.4 ppm. The methyl group attached to the phenol (B47542) ring typically appears as a singlet around 2.1-2.2 ppm. The aromatic protons on the phenyl ring exhibit signals in the range of 6.5-7.5 ppm, with their specific chemical shifts and coupling patterns confirming the substitution pattern. The protons of the amine (N-H) and hydroxyl (O-H) groups often appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Key resonances include the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the same group at approximately 28 ppm. The carbonyl carbon of the Boc group is typically observed near 155 ppm. The aromatic carbons resonate in the 115-150 ppm region, and the methyl carbon on the ring appears around 16-20 ppm.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -C(CH₃)₃ | ~1.4 | Singlet | ~28.0 |
| Aromatic -CH₃ | ~2.1-2.2 | Singlet | ~16-20 |
| Aromatic C-H | ~6.5-7.5 | Multiplet | ~115-135 |
| -NH | Variable | Broad Singlet | N/A |
| -OH | Variable | Broad Singlet | N/A |
| -C(CH₃)₃ | N/A | N/A | ~79-80 |
| C=O (Carbamate) | N/A | N/A | ~155.4 |
| Aromatic C-N | N/A | N/A | ~130-140 |
| Aromatic C-O | N/A | N/A | ~145-150 |
While 4-(Boc-amino)-2-methylphenol lacks stereocenters, advanced NMR techniques can be employed to study its conformational preferences, particularly the rotation around the N-aryl and N-Boc bonds. auremn.org.br Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, providing insights into the molecule's preferred three-dimensional structure in solution. frontiersin.org Furthermore, computational DFT methods combined with NMR data can help in a more detailed conformational analysis. frontiersin.orgmestrelab.com For more complex derivatives synthesized from this building block, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguous assignment of all proton and carbon signals, especially in determining the regiochemistry of further substitutions. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 4-(Boc-amino)-2-methylphenol displays characteristic absorption bands that confirm its structure. academyart.edu A broad band is typically observed in the 3200–3500 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic group. The N-H stretch of the Boc-protected amine appears around 3400 cm⁻¹. A strong, sharp absorption peak around 1700-1730 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carbamate (B1207046) group. pressbooks.pub Additionally, C-H stretching vibrations from the aromatic ring and the methyl/tert-butyl groups are observed in the 2850-3100 cm⁻¹ range. libretexts.orglibretexts.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching, broad | ~3200–3500 |
| Amine N-H | Stretching | ~3400 |
| Aromatic C-H | Stretching | ~3000-3100 |
| Alkyl C-H | Stretching | ~2850-2960 |
| Carbamate C=O | Stretching, strong | ~1700-1730 |
| Aromatic C=C | Stretching | ~1500-1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of 4-(Boc-amino)-2-methylphenol and to study its fragmentation pattern, which further confirms the structure. The molecular weight of the compound is 223.27 g/mol . In techniques like Electrospray Ionization (ESI), the molecule is often observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The fragmentation pattern is highly characteristic. A common fragmentation pathway involves the loss of the tert-butyl group or isobutylene (B52900) (56 Da) from the Boc protecting group. libretexts.orglibretexts.org Another significant fragmentation is the loss of the entire Boc group (100 Da). The remaining fragments correspond to the aminomethylphenol core, providing conclusive evidence for the compound's structure. miamioh.edudocbrown.info
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com Although a specific crystal structure for 4-(Boc-amino)-2-methylphenol is not widely reported in publicly accessible databases, analysis of structurally similar molecules shows that such techniques would confirm the planarity of the phenyl ring and the geometry of the carbamate group. redalyc.org X-ray analysis would also elucidate intermolecular hydrogen bonding patterns, for instance, between the phenolic hydroxyl group and the carbamate carbonyl oxygen of an adjacent molecule, which dictates the crystal packing. nih.govresearchgate.net
Other Spectroscopic Techniques for Investigating Molecular Interactions and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. scielo.org.za For 4-(Boc-amino)-2-methylphenol, electronic transitions are expected, corresponding to π-π* transitions of the aromatic ring. nih.gov The positions of the absorption maxima (λmax) can be influenced by the solvent polarity and the electronic nature of the substituents (the electron-donating -OH and -NHBoc groups, and the weakly donating -CH₃ group). researchgate.net These studies provide insight into the molecule's electronic structure and its potential for applications in materials science where electronic properties are crucial. masterorganicchemistry.com
Theoretical and Computational Chemistry Studies of 4 Boc Amino 2 Methylphenol and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic properties of molecules, providing a balance between accuracy and computational cost. For 4-(Boc-amino)-2-methylphenol, DFT calculations are instrumental in understanding its stability, reactivity, and spectroscopic properties. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311G(d,p), to solve the Schrödinger equation approximately.
Prediction of Reaction Mechanisms and Transition State Analysis
DFT is a cornerstone in the elucidation of reaction pathways, allowing for the prediction of mechanisms and the characterization of transient species like transition states. For reactions involving 4-(Boc-amino)-2-methylphenol, such as electrophilic aromatic substitution or reactions at the Boc-protected amino group, DFT can map out the potential energy surface. This involves locating the minima corresponding to reactants and products, and the saddle points representing transition states.
For instance, in a hypothetical electrophilic nitration reaction, DFT calculations could be employed to compare the activation energies for substitution at different positions on the aromatic ring. The transition state for each potential pathway would be located, and its structure and energy determined. This analysis would reveal the most likely site of reaction, providing a theoretical rationale for observed regioselectivity.
Table 1: Hypothetical DFT-Calculated Activation Energies for Electrophilic Nitration of 4-(Boc-amino)-2-methylphenol
| Position of Substitution | Activation Energy (kcal/mol) |
| Ortho to -OH | 18.5 |
| Ortho to -NHBoc | 22.1 |
| Meta to -OH | 25.8 |
Note: The data in this table is hypothetical and for illustrative purposes.
The analysis of the vibrational frequencies of the transition state structure is crucial; a single imaginary frequency confirms that the structure is indeed a true transition state. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the saddle point.
Analysis of Frontier Molecular Orbitals and Global/Local Reactivity Descriptors
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to donate or accept electrons. youtube.comwikipedia.org For 4-(Boc-amino)-2-methylphenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom of the Boc-amino group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive.
Beyond FMO analysis, DFT allows for the calculation of various global and local reactivity descriptors that quantify different aspects of chemical reactivity. rasayanjournal.co.inrjpn.orgrjpn.org
Global Reactivity Descriptors are properties of the molecule as a whole and include:
Chemical Potential (μ): Related to the escaping tendency of an electron from the system.
Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment.
Local Reactivity Descriptors , such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mx
Table 2: Hypothetical DFT-Calculated Global Reactivity Descriptors for 4-(Boc-amino)-2-methylphenol
| Descriptor | Value |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.75 |
| HOMO-LUMO Gap (eV) | 5.14 |
| Chemical Potential (μ) | -3.32 |
| Hardness (η) | 2.57 |
| Softness (S) | 0.39 |
| Electrophilicity Index (ω) | 2.15 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of intermolecular interactions.
For 4-(Boc-amino)-2-methylphenol, MD simulations can reveal the preferred three-dimensional arrangements of the molecule in different environments (e.g., in vacuum, in a solvent, or interacting with a biological target). The flexibility of the Boc group and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl and the carbonyl of the Boc group can be investigated. By analyzing the trajectory of the simulation, one can identify the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are invaluable for studying how 4-(Boc-amino)-2-methylphenol interacts with other molecules. For instance, simulations of the compound in a water box can provide detailed information about its solvation shell and the nature of its hydrogen bonding with water molecules. In the context of drug design, MD simulations can be used to study the binding of 4-(Boc-amino)-2-methylphenol derivatives to a target protein, providing insights into the stability of the protein-ligand complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that govern binding affinity. researchgate.netnih.gov
Computational Approaches to Compound Design and Optimization
The insights gained from DFT and MD simulations can be leveraged for the rational design and optimization of novel derivatives of 4-(Boc-amino)-2-methylphenol with desired properties. nih.govnih.gov This is a cornerstone of modern computer-aided drug design (CADD).
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target, often a protein, to design ligands that can bind to it with high affinity and selectivity. If the target for a derivative of 4-(Boc-amino)-2-methylphenol is known, computational docking can be used to predict the binding mode and affinity of a library of virtual compounds. The results of these docking studies, combined with insights from MD simulations, can guide the selection of the most promising candidates for synthesis and experimental testing.
Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of these molecules with their biological activity. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives.
Cheminformatics and Data Mining in the Context of Substituted Aminophenol Research
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of substituted aminophenol research, cheminformatics tools can be used to explore the chemical space of this class of compounds, identify structure-activity relationships, and prioritize compounds for further investigation.
By mining chemical databases, it is possible to identify all known compounds that contain the substituted aminophenol scaffold. These compounds can then be clustered based on their structural similarity, and their properties (e.g., physicochemical properties, biological activities) can be analyzed to identify trends. This information can be used to design novel libraries of substituted aminophenols with a high degree of structural diversity and a greater likelihood of possessing desired biological activities.
Future Directions and Emerging Research Avenues in 4 Boc Amino 2 Methylphenol Chemistry
Innovations in Sustainable and Eco-Friendly Synthetic Routes for Protected Aminophenols
The principles of green chemistry are increasingly central to modern synthetic planning, and the production of protected aminophenols is no exception. Future research will undoubtedly focus on the development of more environmentally benign methods for the synthesis of 4-(Boc-amino)-2-methylphenol and related structures. A significant area of advancement lies in the replacement of traditional, often hazardous, reagents and solvents with greener alternatives. This includes the exploration of biocatalysis, where enzymes are employed to perform specific chemical transformations with high selectivity and under mild conditions, thereby reducing energy consumption and waste generation.
Another promising avenue is the expanded use of flow chemistry. Continuous flow reactors offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up of reactions. The integration of in-line purification and analysis techniques within flow systems can further streamline the synthesis of protected aminophenols, making the process more efficient and less resource-intensive.
| Synthesis Strategy | Key Advantages | Potential for Protected Aminophenols |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzymatic acylation and deprotection of aminophenols. |
| Flow Chemistry | Improved safety, enhanced efficiency, ease of scalability. | Continuous production of 4-(Boc-amino)-2-methylphenol. |
| Green Solvents | Reduced environmental impact and toxicity. | Use of ionic liquids or supercritical fluids in aminophenol synthesis. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling. | Development of reusable solid acid or metal catalysts. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Aminophenol Scaffold
While the fundamental reactivity of the aminophenol core is well-understood, the future holds exciting possibilities for uncovering novel transformations. A key area of interest is the selective functionalization of the aromatic ring through C-H activation. This powerful strategy allows for the direct introduction of new substituents onto the aminophenol scaffold without the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.
Furthermore, the interplay between the hydroxyl and Boc-protected amine groups can be exploited to direct novel cycloaddition and rearrangement reactions. Researchers are likely to explore the use of photoredox catalysis and electrochemistry to access new reactive intermediates from the aminophenol core, opening up pathways to previously inaccessible molecular architectures. These new methodologies will expand the synthetic chemist's toolbox and enable the construction of complex molecules with greater precision and efficiency.
Advanced Applications in Targeted Chemical Tool Development and Material Innovation
The unique structural features of 4-(Boc-amino)-2-methylphenol make it an attractive starting point for the development of sophisticated chemical tools and innovative materials. In the realm of chemical biology, the aminophenol scaffold can be incorporated into fluorescent probes and imaging agents. The hydroxyl and protected amine functionalities provide convenient handles for attaching fluorophores, quenchers, and targeting moieties, allowing for the creation of molecules that can visualize and track biological processes in real-time.
In materials science, the polymerization of aminophenol derivatives can lead to the formation of novel polymers with interesting electronic and thermal properties. The ability to precisely control the functionalization of the aminophenol monomer unit will enable the tailoring of polymer properties for specific applications, such as organic light-emitting diodes (OLEDs), sensors, and high-performance coatings. The development of new polymerization methods that are compatible with the aminophenol functional groups will be a key area of future research.
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design in Aminophenol Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, and aminophenol chemistry will be no exception. Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with a high degree of accuracy. This predictive power can be harnessed to identify optimal reaction conditions for the synthesis of 4-(Boc-amino)-2-methylphenol and its derivatives, significantly reducing the amount of time and resources required for experimental optimization.
Beyond reaction prediction, AI and ML can be employed for the de novo design of novel aminophenol-based compounds with desired properties. By learning the structure-property relationships from existing data, these computational tools can generate new molecular structures that are predicted to have enhanced activity for a particular biological target or improved performance in a specific material application. This in silico design process has the potential to accelerate the discovery of new drugs and materials.
| AI/ML Application | Description | Impact on Aminophenol Chemistry |
| Reaction Prediction | Algorithms predict the products and yields of chemical reactions. | Optimization of synthetic routes to 4-(Boc-amino)-2-methylphenol. |
| Compound Design | Generative models propose new molecules with desired properties. | Discovery of novel aminophenol-based drugs and materials. |
| Retrosynthesis | AI tools suggest synthetic pathways for complex target molecules. | Planning efficient syntheses of complex molecules from aminophenol building blocks. |
| Process Optimization | Machine learning models identify optimal parameters for chemical processes. | Improving the efficiency and scalability of aminophenol production. |
Process Intensification and Scalable Synthesis Optimization for Research and Development Purposes
As the demand for 4-(Boc-amino)-2-methylphenol and its derivatives grows, there will be an increasing need for robust and scalable synthetic processes. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, will be a key focus of future research. As previously mentioned, continuous flow chemistry is a prime example of process intensification, and its application to the synthesis of protected aminophenols is an active area of investigation.
In addition to flow chemistry, other process intensification technologies, such as microwave-assisted synthesis and solid-supported reagents, can be employed to enhance the efficiency and scalability of aminophenol production. The development of integrated, multi-step continuous processes, where crude product from one step is directly used as the starting material for the next, will be a major goal. These optimized processes will be crucial for meeting the increasing demand for these valuable chemical building blocks in both academic research and industrial applications.
Q & A
Q. What are the optimal synthetic conditions for preparing 4-(Boc-amino)-2-methylphenol with high yield and purity?
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amine functionality. A methodologically robust approach includes:
- Using Boc-anhydride (di-tert-butyl dicarbonate) under mildly basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF) to protect the amine .
- Avoiding acidic or strongly nucleophilic environments to prevent premature deprotection of the Boc group .
- Purification via column chromatography or recrystallization to isolate the product. Yield optimization (e.g., 70–85%) depends on stoichiometric control and inert atmosphere use .
Q. Which spectroscopic techniques are most effective for characterizing 4-(Boc-amino)-2-methylphenol?
Key techniques include:
- ¹H/¹³C NMR : To confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic substitution patterns (e.g., methyl and phenol protons) .
- FTIR : Identification of N-H stretches (~3400 cm⁻¹ for Boc-protected amine) and phenolic O-H (~3200–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass validation (e.g., ESI+ mode to detect [M+H]⁺ or [M+Na]⁺ ions) .
Q. How does the Boc group influence the stability of 4-(Boc-amino)-2-methylphenol under varying experimental conditions?
- Acidic Conditions : The Boc group is labile to strong acids (e.g., TFA or HCl/dioxane), making controlled deprotection feasible for downstream functionalization .
- Basic Conditions : Stable under mild bases (pH < 10) but degrades in strong alkaline environments, releasing CO₂ and tert-butanol .
- Thermal Stability : Decomposes above 150°C, necessitating low-temperature storage (< -20°C) for long-term stability .
Advanced Research Questions
Q. How do the Boc-amino and methyl substituents affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Electronic Effects : The Boc-amino group is a strong electron-donating substituent (via resonance), directing EAS to the para position. However, steric hindrance from the tert-butyl group can reduce reactivity .
- Steric Effects : The methyl group at the 2-position further restricts ortho substitution, favoring meta/para selectivity in nitration or halogenation .
- Experimental validation requires competitive reaction studies with control compounds (e.g., 2-methylphenol vs. Boc-protected analogs) .
Q. How can researchers resolve contradictions in reported stability data for Boc-protected phenolic compounds?
- Controlled Replication : Reproduce studies under standardized conditions (e.g., pH 7.4 buffer, 25°C) to isolate degradation pathways .
- QC Validation : Use LC-MS to identify impurities (e.g., tert-butanol byproducts) and adjust storage protocols (e.g., desiccants for moisture-sensitive samples) .
- Comparative Studies : Benchmark against structurally similar Boc-protected compounds (e.g., Boc-phenylalanine) to establish generalizable trends .
Q. What role does 4-(Boc-amino)-2-methylphenol play in multi-step organic syntheses, particularly in drug discovery?
- Intermediate Utility : Serves as a protected precursor for peptide mimetics or kinase inhibitors, where the Boc group enables selective deprotection during sequential reactions .
- Case Study : In the synthesis of α-amino epoxides, the Boc group survives lithium tri-tert-butoxyaluminum hydride reductions, enabling stereoselective epoxide formation .
- Methodological Tip : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid cross-reactivity in complex syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
